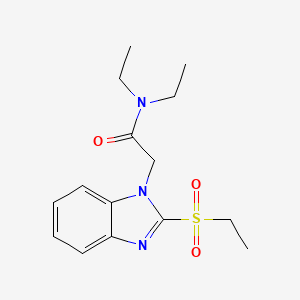

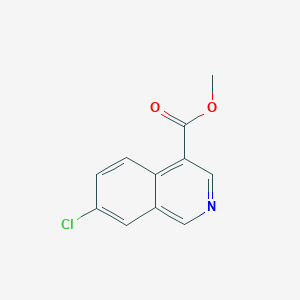

![molecular formula C20H17N3O2 B2610609 2-(1H-吲哚-3-基)-N-[2-(1H-吲哚-3-基)乙基]-2-氧代乙酰胺 CAS No. 107634-85-5](/img/structure/B2610609.png)

2-(1H-吲哚-3-基)-N-[2-(1H-吲哚-3-基)乙基]-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of donor-π-acceptor fluorophores . The InCl3 mediated heteroarylation of indoles and their further derivatization through the Pd (II)-catalyzed CH activation strategy has been used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of these compounds in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the use of organic small molecules incorporated with electron donor (D) and acceptor (A) by a linearly connected π-spacer . These compounds have large electric dipoles in the excited states which also enhance intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include high fluorescence quantum yield and good thermal stability . They also exhibit special patterns in optical and electrical properties .科学研究应用

吲哚及其衍生物在肝脏保护中的作用

吲哚,包括吲哚-3-甲醇(I3C)及其衍生物,对慢性肝损伤(如病毒性肝炎、肝脂肪变性、肝硬化和肝细胞癌)表现出多效保护作用。这些化合物调节转录因子和信号通路,减轻氧化应激,抑制DNA合成,并调节与病毒复制和物质代谢相关的酶,从而通过各种机制提供全面的肝脏保护 (Wang 等人,2016 年)。

吲哚合成及其意义

吲哚的合成是许多药理活性化合物中的关键结构成分,引起了极大的兴趣。已开发出新的吲哚合成方法,为所有吲哚合成提供了一个分类框架,这有助于新药的发现和理解吲哚在药理学中的作用 (Taber 和 Tirunahari,2011 年)。

吲哚在化学保护中的作用

对吲哚,特别是 I3C 及其主要衍生物,在化学保护中的作用进行了综述,特别是在对乳腺癌和前列腺癌的保护中。本综述批判性地考察了 I3C 是直接作用还是作为其他生物活性化合物的先驱,表明由于其快速转化为其他形式,如二吲哚甲烷 (DIM),I3C 本身可能不会直接负责生物反应 (Bradlow,2008 年)。

基于吲哚骨架的抗病毒剂

本综述强调了吲哚衍生物在抗病毒药物开发中的重要性,展示了它们模拟肽并与酶结合的独特特性。含吲哚的化合物已显示出对多种病毒性疾病的疗效,表明它们作为具有多种作用机制的新型治疗剂的潜力 (Zhang、Chen 和 Yang,2014 年)。

未来方向

属性

IUPAC Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(16-12-23-18-8-4-2-6-15(16)18)20(25)21-10-9-13-11-22-17-7-3-1-5-14(13)17/h1-8,11-12,22-23H,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMAPSVVTDUGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328391 |

Source

|

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

CAS RN |

107634-85-5 |

Source

|

| Record name | 2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

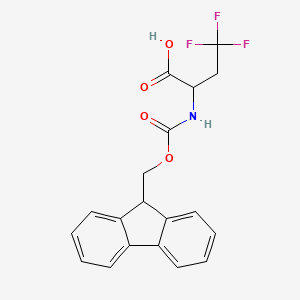

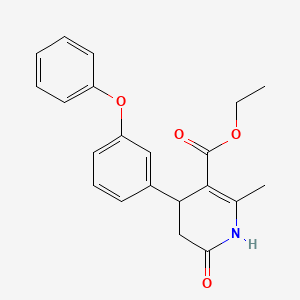

![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)

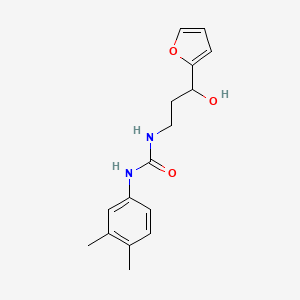

![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)

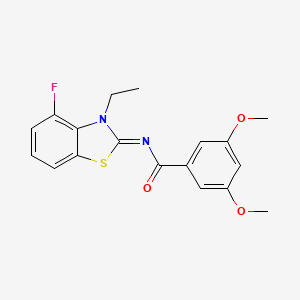

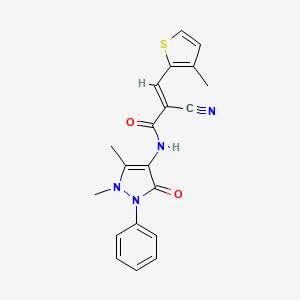

![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)

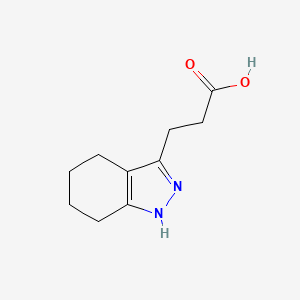

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

acetate](/img/structure/B2610547.png)

![4-(azepan-1-ylsulfonyl)-N-(5-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2610548.png)